
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is a chemical compound with the molecular formula C17H26N2O5. It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of a butyl group, a hydroxycyclohexyl group, and a propionate ester group attached to the barbituric acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the condensation of urea with malonic acid derivatives to form the barbituric acid core.
Introduction of Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides under basic conditions.
Cyclohexyl Group Addition: The hydroxycyclohexyl group is added via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the hydroxy group with propionic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods typically employ automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkyl-substituted derivatives.
科学的研究の応用
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its sedative and hypnotic properties, similar to other barbiturates.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. The molecular targets include GABA receptors and associated ion channels.
類似化合物との比較
Similar Compounds
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid: Lacks the propionate ester group.
5-Butyl-1-(4-methoxycyclohexyl)barbituric acid: Contains a methoxy group instead of a hydroxy group.
5-Butyl-1-(4-hydroxyphenyl)barbituric acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is unique due to the presence of the propionate ester group, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its efficacy and reduce potential side effects compared to similar compounds.
特性
CAS番号 |
21330-95-0 |
|---|---|
分子式 |
C17H26N2O5 |
分子量 |
338.4 g/mol |
IUPAC名 |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] propanoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-5-6-13-15(21)18-17(23)19(16(13)22)11-7-9-12(10-8-11)24-14(20)4-2/h11-13H,3-10H2,1-2H3,(H,18,21,23) |
InChIキー |
CEZDTYIUHMGSER-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


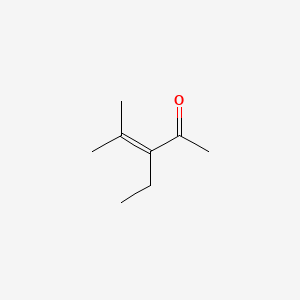

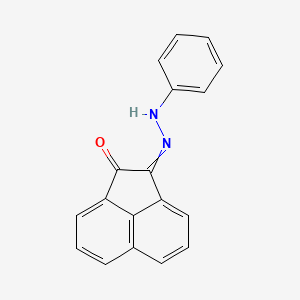
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
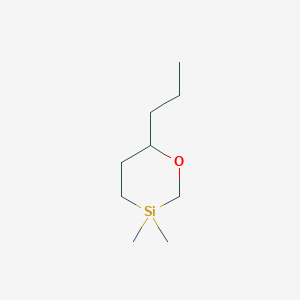
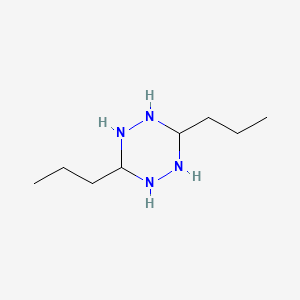


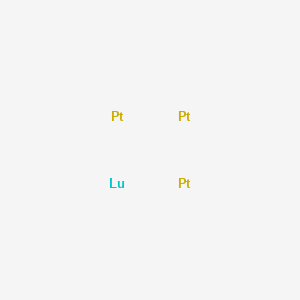

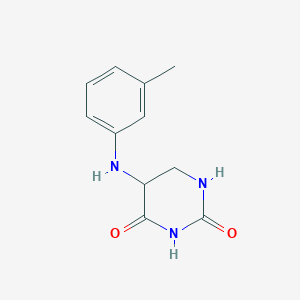
![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)
